molecular formula C10H17ClN2O3 B2378326 Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate CAS No. 77368-22-0

Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate

Cat. No.: B2378326
CAS No.: 77368-22-0
M. Wt: 248.71
InChI Key: WMJFYDLXHQAZNS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17ClN2O3 and a molecular weight of 248.71 g/mol . It is characterized by the presence of a piperazine ring substituted with an ethyl ester and a 2-chloropropanoyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

The synthesis of ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2-chloropropionyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can bind to active sites or allosteric sites on proteins, modulating their activity. The 2-chloropropanoyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of the target .

Comparison with Similar Compounds

Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-(2-bromopropanoyl)piperazine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    Ethyl 4-(2-fluoropropanoyl)piperazine-1-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.

    Ethyl 4-(2-hydroxypropanoyl)piperazine-1-carboxylate: The hydroxyl group introduces different hydrogen bonding capabilities and solubility properties.

Properties

IUPAC Name

ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8(2)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFYDLXHQAZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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